molecular formula C13H19NO B3245721 2-(4-(Piperidin-4-YL)phenyl)ethanol CAS No. 171056-34-1

2-(4-(Piperidin-4-YL)phenyl)ethanol

Cat. No. B3245721
Key on ui cas rn: 171056-34-1
M. Wt: 205.3 g/mol
InChI Key: BHRBYANEPYPBJZ-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To a solution of 8.0 g of 4-(1-benzyl-1,2,5,6-tetrahydropyrid-4-yl)phenethyl alcohol in ethanol (200 ml) was added 15 g of 10% palladium-carbon (moisture content: 50%) and hydrogenation was effected at ordinary temperature under atmospheric pressure for 12 hours. After the completion of the reaction, the palladium-carbon was filtered off and the filtrate was distilled under reduced pressure to thereby give 4.0 g of crude 4-(piperidin-4-yl)phenethyl alcohol as a colorless oily substance. To 4.0 g of this crude product and 3.3 ml of triethylamine dissolved in dichloromethane (30 ml) was added 3.1 ml of benzyl chloroformate at 0° C. and the mixture was reacted at room temperature for 1 hour. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 4.0 g of the title compound as a yellow oily substance.
Name
4-(1-benzyl-1,2,5,6-tetrahydropyrid-4-yl)phenethyl alcohol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:14]2[CH:22]=[CH:21][C:17]([CH2:18][CH2:19][OH:20])=[CH:16][CH:15]=2)=[CH:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:22]=[CH:21][C:17]([CH2:18][CH2:19][OH:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
4-(1-benzyl-1,2,5,6-tetrahydropyrid-4-yl)phenethyl alcohol
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=C(CC1)C1=CC=C(CCO)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
15 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the palladium-carbon was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=C(CCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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